molecular formula C13H12O6 B3008474 5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 314745-57-8

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B3008474
CAS RN: 314745-57-8
M. Wt: 264.233
InChI Key: BDJZAKFLBOEMNK-UHFFFAOYSA-N
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Description

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid, also known as ACEA, is a synthetic compound that belongs to the class of benzofuran carboxylic acids. ACEA is a selective agonist of the cannabinoid receptor type 1 (CB1) and is widely used in scientific research to study the physiological and biochemical effects of CB1 receptor activation.

Scientific Research Applications

Energy Conversion and Storage

This compound can be utilized in the development of ionic liquids (ILs) , which are key materials for energy conversion and storage applications. Due to their high boiling point and low volatility, ILs are suitable for use as environmentally benign electrolytes or solvents in devices like fuel cells, lithium-ion batteries, supercapacitors, and solar cells . The carboxyethoxy group in the compound can be instrumental in designing ILs with desired physicochemical properties for specific energy applications.

Coordination Polymers and Chirality

The carboxyethoxy functional group is valuable in synthesizing chiral coordination polymers (CCPs). These materials have applications in enantiomorph separation, drug delivery, asymmetric catalysis, luminescence, and sensors. The compound’s ability to satisfy various geometric requirements of metal centers makes it a promising candidate for creating frameworks with high dimensions and interesting topologies .

Luminescence Properties

Due to its structural features, this compound can contribute to the luminescence properties of coordination polymers. These properties are essential for applications in optoelectronics, including light-emitting diodes (LEDs) and other display technologies .

Second-Harmonic Generation (SHG)

The compound can be part of materials that exhibit SHG activity. SHG materials are used in laser technology, optical data storage, and telecommunications to convert low-energy photons into higher-energy ones .

properties

IUPAC Name

5-(1-carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-11(13(16)17)9-5-8(3-4-10(9)19-6)18-7(2)12(14)15/h3-5,7H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZAKFLBOEMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

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